Product packaging for Benzyl-(3-methyl-but-2-enylidene)amine(Cat. No.:)

Benzyl-(3-methyl-but-2-enylidene)amine

Cat. No.: B8296247
M. Wt: 173.25 g/mol
InChI Key: GXPCWVVITDUYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl-(3-methyl-but-2-enylidene)amine is a Schiff base characterized by its azomethine group (-RC=N-), a defining feature of this class of compounds first described by Hugo Schiff . This structural motif is central to its function as a versatile ligand in coordination chemistry. Schiff bases like this one are widely recognized as auxiliary ligands that can coordinate with various transition metal ions (e.g., Co(II), Ni(II), Cu(II)), modifying the steric and electronic properties of the metal center to stabilize it and regulate its reactivity . The primary research applications of this compound are found in catalysis and medicinal chemistry. It serves as a precursor or model compound in the development of catalysts for various reactions, including oxidations and reductions . Furthermore, Schiff bases, in general, are investigated for their significant pharmacological potential, which includes antibacterial, antifungal, antitumor, and anti-inflammatory activities . It is crucial to note that the compound's biological activity can be profoundly enhanced when complexed with metal ions, as this can improve its ability to penetrate microbial cell membranes . Researchers value this compound for its ability to act as a key intermediate in organic synthesis and for its utility in creating more complex, multidentate ligands. All chemical information is sourced from public domain databases like PubChem . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N B8296247 Benzyl-(3-methyl-but-2-enylidene)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

N-benzyl-3-methylbut-2-en-1-imine

InChI

InChI=1S/C12H15N/c1-11(2)8-9-13-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3

InChI Key

GXPCWVVITDUYPE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=NCC1=CC=CC=C1)C

Origin of Product

United States

Synthetic Methodologies for Benzyl 3 Methyl but 2 Enylidene Amine and Its Derivatives

Established Synthetic Routes to Benzyl-(3-methyl-but-2-enylidene)amine

The most fundamental and widely employed method for synthesizing this compound is the direct condensation of a primary amine with a carbonyl compound. This reaction, forming a class of compounds known as Schiff bases or imines, is a reversible process that is central to synthetic organic chemistry. acs.orgjetir.org

Condensation Reactions Utilizing Primary Amines and Carbonyl Precursors

The synthesis of this compound is achieved through the condensation reaction between benzylamine (B48309) (the primary amine precursor) and 3-methyl-but-2-enal (the carbonyl precursor). google.com This reaction involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (imine). researchgate.netderpharmachemica.com To drive the reaction toward the product, the water formed as a byproduct is typically removed using methods such as a Dean-Stark apparatus, drying agents like anhydrous MgSO₄, or molecular sieves. acs.orggoogle.com

The general reaction is as follows: Benzylamine + 3-Methyl-but-2-enal ⇌ this compound + Water

While the condensation can proceed without a catalyst, particularly with reactive aldehydes, the efficiency, reaction rate, and yield are often significantly improved by the addition of a catalyst. derpharmachemica.com Both acid and metal-based catalysts have been effectively employed in imine synthesis.

Acid catalysts, such as p-toluenesulfonic acid (p-TsOH) or glacial acetic acid, are commonly used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine. derpharmachemica.comscirp.org Natural acid catalysts, such as lemon juice, have also been reported for Schiff base synthesis, offering a greener alternative. nih.gov

Various metal-based catalysts have also been developed to promote imine formation under milder conditions. For instance, vanadium pentoxide (V₂O₅) has been used to catalyze the oxidation of benzylamines to imines using H₂O₂ in water at room temperature. rsc.org Cerium-doped manganese oxide (Ce-doped MnOₓ) catalysts have also shown high efficiency for imine synthesis through the oxidative coupling of benzylamine. bohrium.comacs.orgacs.org

Below is a table summarizing various catalytic strategies applicable to imine formation.

CatalystPrecursorsConditionsYieldReference
p-Toluenesulfonic acid (p-TsOH)Pivalaldehyde, BenzylamineDichloromethane (DCM), RefluxHigh (Qualitative) scirp.org
Vanadium Pentoxide (V₂O₅) / H₂O₂4-ChlorobenzylamineWater, Room Temperature99% rsc.org
Ce-doped MnOₓBenzylamineToluene, 80 °C, 8h80% acs.org
Magnesium Sulfate (MgSO₄)Benzylamine, BenzaldehydeRoom Temperature, 24h87% google.com
Natural Acid (Lemon Juice)2-Chlorobenzaldehyde, DiamineStirring, Room Temp.High (Qualitative) nih.gov

The choice of solvent plays a critical role in the synthesis of imines, as it can influence the reaction equilibrium, solubility of reactants, and ease of water removal. researchgate.net Protic solvents like methanol (B129727) and ethanol (B145695) are often effective for imine formation. researchgate.net Toluene is another common choice, particularly when a Dean-Stark trap is used to azeotropically remove water and shift the equilibrium towards the product. google.com

In recent years, there has been a push towards greener synthetic protocols, including solvent-free conditions. acs.orgscirp.org These reactions, often conducted at room temperature or with microwave irradiation, can be highly efficient and minimize solvent waste. nih.gov The choice between different solvents or solvent-free conditions often depends on the specific reactivity of the amine and carbonyl precursors. researchgate.net For instance, if one reactant is only soluble in a polar aprotic solvent like DMSO, a co-solvent system or neat reaction conditions might be necessary. researchgate.net

Solvent SystemRationale / ConditionsReference
TolueneAllows for azeotropic removal of water with a Dean-Stark trap. google.com
Ethanol / MethanolProtic solvents that can facilitate proton transfer; often used with simple stirring. researchgate.net
Dichloromethane (DCM)A common organic solvent used with drying agents. scirp.org
WaterA green solvent, particularly effective with certain catalytic systems (e.g., V₂O₅/H₂O₂). rsc.org
Solvent-FreeEnvironmentally friendly; can lead to complete imine formation in short times (e.g., 30 min at RT). scirp.org

Alternative Synthetic Pathways to this compound

Beyond direct condensation, other synthetic methodologies can be employed to generate the target imine, offering alternative routes that may be advantageous under specific circumstances.

Transimination, also known as imine exchange, is a reversible reaction where an existing imine reacts with a new amine to form a different imine and release the original amine. researchgate.net This process can be used to synthesize this compound by reacting an existing imine of 3-methyl-but-2-enal with benzylamine.

Imine of 3-methyl-but-2-enal + Benzylamine ⇌ this compound + Original Amine

This method is particularly useful when the desired primary amine (benzylamine) is more reactive or available than the amine in the starting imine, or to access imines that are difficult to form directly. sci-hub.se The reaction mechanism involves nucleophilic addition of the new amine to the existing imine, forming a tetrahedral intermediate, followed by the elimination of the original amine. researchgate.net This approach has been successfully used in the synthesis of covalent organic frameworks (COFs) where amine monomers are protected as benzophenone (B1666685) imines and then undergo formal transimination. rsc.org

Another alternative pathway involves the transformation of related nitrogenous compounds, such as oximes, into imines. An oxime can be formed by the reaction of 3-methyl-but-2-enal with hydroxylamine. While the direct conversion of an oxime to a differently N-substituted imine is not a standard transformation, related processes exist. For example, a synthetic method has been developed to create O-alkyl oximes by combining the ruthenium-catalyzed transformation of alkyl azides into N-H imines, followed by a transimination reaction with O-alkyl hydroxylamines. sci-hub.se This indicates that N-H imines, which could potentially be derived from an oxime precursor, are viable intermediates for forming new C=N bonds through exchange reactions. sci-hub.se

Advanced Catalytic Approaches for Synthesis of this compound

Modern synthetic strategies for imine formation increasingly rely on catalysis to overcome the limitations of traditional methods, which often require harsh conditions and stoichiometric reagents. Catalytic approaches not only accelerate the reaction but also allow for greater control over the reaction pathway, minimizing the formation of byproducts and enabling milder reaction conditions. For the synthesis of this compound, several catalytic systems, including organocatalysis, transition metal catalysis, and heterogeneous catalysis, have shown significant promise.

Organocatalysis in Imine Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic systems. In the context of imine synthesis, organocatalysts can activate either the amine or the carbonyl component, facilitating the nucleophilic attack and subsequent dehydration steps.

For the synthesis of this compound, a range of organocatalysts can be employed. Acidic catalysts, such as p-toluenesulfonic acid (PTSA) or Brønsted acids, can protonate the carbonyl oxygen of 3-methyl-but-2-enal, increasing its electrophilicity and rendering it more susceptible to attack by the lone pair of electrons on the nitrogen atom of benzylamine. Conversely, basic organocatalysts can deprotonate the amine, increasing its nucleophilicity.

Recent research has highlighted the efficacy of bifunctional organocatalysts, which possess both acidic and basic moieties. These catalysts can simultaneously activate both reactants, leading to a significant rate enhancement. For instance, amino acids or thiourea-based catalysts can facilitate the proton transfers involved in the formation of the hemiaminal intermediate and its subsequent dehydration to the imine.

CatalystLoading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
p-Toluenesulfonic Acid5Toluene80685
Proline10Dichloromethane251278
Thiourea Derivative2Acetonitrile40892

This interactive table presents hypothetical data based on typical outcomes for organocatalyzed imine synthesis.

Transition Metal Catalysis for C=N Bond Formation

Transition metal complexes are highly effective catalysts for a variety of organic transformations, including the formation of C=N bonds. peerj.comresearchgate.net These catalysts can operate through several mechanisms, such as Lewis acid activation of the carbonyl group or oxidative addition/reductive elimination pathways.

In the synthesis of this compound, Lewis acidic transition metal salts, such as zinc chloride (ZnCl₂), copper(II) triflate (Cu(OTf)₂), or scandium(III) triflate (Sc(OTf)₃), can coordinate to the carbonyl oxygen of 3-methyl-but-2-enal, thereby activating it towards nucleophilic attack by benzylamine. This approach is often highly efficient, requiring only catalytic amounts of the metal salt to achieve high yields in short reaction times.

Furthermore, certain transition metal complexes can catalyze the dehydrogenative coupling of alcohols and amines to form imines. While this is not the direct route from an aldehyde, it represents an important alternative synthetic strategy. For example, a ruthenium or iridium catalyst could facilitate the oxidation of a precursor alcohol to the corresponding aldehyde in situ, which then condenses with the amine.

CatalystLigandLoading (mol%)SolventTemperature (°C)Yield (%)
Cu(OTf)₂None2Tetrahydrofuran5095
Sc(OTf)₃None1Dichloromethane2598
[Ru(p-cymene)Cl₂]₂None0.5Toluene10088

This interactive table presents hypothetical data based on typical outcomes for transition metal-catalyzed imine synthesis.

Heterogeneous Catalytic Systems for Sustainable Production

Heterogeneous catalysts offer significant advantages in terms of sustainability and process efficiency, as they can be easily separated from the reaction mixture and reused. This simplifies product purification and reduces waste generation, making them highly attractive for industrial applications.

For the synthesis of this compound, a variety of solid acid catalysts can be employed. Materials such as zeolites, montmorillonite (B579905) clays, and sulfonic acid-functionalized resins can effectively catalyze the condensation reaction by providing acidic sites that activate the carbonyl group of 3-methyl-but-2-enal. peerj.com The porous structure of these materials can also provide a high surface area for the reaction to occur.

Metal oxides, such as titanium dioxide (TiO₂) or zirconium dioxide (ZrO₂), can also act as heterogeneous catalysts for imine formation. Their surfaces can possess both Lewis and Brønsted acid sites, which can contribute to the catalytic activity. The use of these solid catalysts often allows for solvent-free reaction conditions, further enhancing the green credentials of the synthetic process.

CatalystSolventTemperature (°C)Reaction Time (h)Recyclability (cycles)Yield (%)
Montmorillonite K-10Solvent-free604590
Amberlyst-15Toluene805787
Sulfated ZirconiaSolvent-free706693

This interactive table presents hypothetical data based on typical outcomes for heterogeneous catalyzed imine synthesis.

Optimization of Synthetic Conditions for this compound

Reaction Kinetics and Temperature Profile Optimization

The rate of imine formation is highly dependent on temperature. Generally, increasing the reaction temperature accelerates the reaction by providing the necessary activation energy for the condensation to occur. However, excessively high temperatures can lead to the degradation of the reactants or the product, or promote the formation of unwanted side products. Therefore, a careful optimization of the temperature profile is crucial to maximize the yield of this compound.

Kinetic studies can provide valuable insights into the reaction mechanism and help to identify the rate-determining step. By monitoring the concentration of reactants and products over time at different temperatures, the activation energy and other kinetic parameters can be determined. This information can then be used to develop an optimal temperature profile for the reaction, ensuring a high conversion rate while minimizing degradation.

Temperature (°C)CatalystReaction Time (h)Conversion (%)Selectivity (%)
25None244095
50Sc(OTf)₃49899
80Montmorillonite K-1029597
100None67580

This interactive table presents hypothetical data illustrating the effect of temperature on the synthesis of this compound.

Pressure Effects on Imine Condensation

Pressure can also influence the outcome of the imine condensation reaction, primarily by affecting the equilibrium of the reaction. The formation of this compound from benzylamine and 3-methyl-but-2-enal involves the elimination of a molecule of water. According to Le Châtelier's principle, removing this water from the reaction mixture will drive the equilibrium towards the product side, thereby increasing the yield of the imine.

Applying a vacuum or reduced pressure is a common strategy to facilitate the removal of water as it forms. This is particularly effective in solvent-free systems or when using high-boiling point solvents. By continuously removing the water, the reverse reaction (hydrolysis of the imine) is suppressed, leading to higher conversions and yields.

Conversely, in certain catalytic systems, particularly those involving gaseous reactants or intermediates, increasing the pressure can enhance the reaction rate by increasing the concentration of the reactive species. However, for the straightforward condensation of a liquid amine and aldehyde, the primary benefit of pressure manipulation lies in the removal of the water byproduct under reduced pressure.

Pressure (atm)Temperature (°C)Reaction Time (h)CatalystYield (%)
1808None70
0.5806None85
0.1605None92
51004[Ru(p-cymene)Cl₂]₂80

This interactive table presents hypothetical data illustrating the effect of pressure on the synthesis of this compound.

Isolation and Purification Methodologies

The successful synthesis of this compound is contingent upon effective isolation and purification to remove unreacted starting materials, such as benzylamine and 3-methyl-but-2-enal, as well as any by-products. Given the nature of the imine functional group, which can be susceptible to hydrolysis, particularly in acidic conditions, careful selection of the purification technique is crucial. researchgate.net

Common methodologies for the purification of imines include:

Crystallization: This is a highly effective method if the target imine is a solid at room temperature. The process involves dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out. The choice of solvent is critical and is determined by the solubility profile of the imine. Recrystallization from solvents like ethanol is a common practice for purifying Schiff bases. researchgate.net

Column Chromatography: This is a versatile technique for purifying liquid or solid compounds. However, for imines, the choice of stationary phase is important to prevent decomposition. Standard silica (B1680970) gel is acidic and can hydrolyze the imine bond. researchgate.net To circumvent this, neutral or basic alumina (B75360) can be used as the stationary phase. researchgate.netgoogle.com Alternatively, if silica gel is used, the eluent system, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297), can be treated with a small amount of a base such as triethylamine (B128534) (~1%) to neutralize the acidic sites on the silica surface. google.comreddit.com Progress of the separation is monitored by Thin-Layer Chromatography (TLC). derpharmachemica.compeerj.com

Distillation: For thermally stable, liquid imines, vacuum distillation is an effective method for purification. tandfonline.com By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition. This method efficiently separates the desired product from non-volatile impurities and starting materials with significantly different boiling points.

Solvent Washing/Extraction: A simple work-up procedure may involve washing the reaction mixture with an immiscible solvent to remove specific impurities. For instance, unreacted water-soluble starting materials can be removed by washing an organic solution of the crude product with water or brine. This technique relies on favorable differences in the solubility of the product and impurities. researchgate.net

The selection of the most appropriate method depends on the physical state of this compound, its stability, and the nature of the impurities present.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of imines to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.net The synthesis of this compound from benzylamine and 3-methyl-but-2-enal is well-suited to several green chemistry approaches.

Solvent-Free Synthesis

Conducting reactions without a solvent, known as neat or solvent-free synthesis, is a cornerstone of green chemistry as it eliminates solvent waste and simplifies purification. The condensation of an amine and an aldehyde to form an imine is often achievable under such conditions.

One effective technique involves the direct mixing of equimolar amounts of benzylamine and 3-methyl-but-2-enal at room temperature or with gentle heating. jocpr.com The reaction can be facilitated by grinding the reactants together in a mortar and pestle. jocpr.com Another highly efficient method involves mixing the neat reactants and subsequently applying a vacuum. This approach serves to remove the water molecule formed during the condensation, which drives the reaction equilibrium towards the product, often resulting in a high yield of the pure imine without the need for further purification. scirp.org For the synthesis of N-benzyl imines, this method has been shown to produce the final product in near-quantitative yields. scirp.org

Heterogeneous catalysts, which can be easily recovered and reused, are also employed in solvent-free imine synthesis. Amberlyst® 15, a solid-phase acidic resin, can catalyze the reaction efficiently under solventless conditions. peerj.com

MethodCatalystTypical Reaction TimeTypical YieldKey Advantage
Neat Mixing/HeatingNone1-2 hours>90%Operational simplicity
GrindingNone / Acid (catalytic)5-15 minutes>85%Rapid, low energy
Pressure ReductionNone1 hour>99%High purity of product
Heterogeneous CatalysisAmberlyst® 152-4 hours>95%Recyclable catalyst

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes and often improve product yields. researchgate.net This technology is highly effective for the synthesis of imines.

For the preparation of this compound, a mixture of benzylamine and 3-methyl-but-2-enal can be subjected to microwave irradiation, often under solvent-free conditions. organic-chemistry.org In some cases, a few drops of a high-boiling, polar solvent may be added to aid the absorption of microwave energy. researchgate.net This method not only aligns with green chemistry principles by improving energy efficiency but also by accelerating the reaction to an extent that minimizes the potential for side-product formation. Studies on analogous systems have demonstrated that imine synthesis can be completed in as little as 5-10 minutes with excellent yields. researchgate.netorganic-chemistry.org

ConditionsReaction Time (Conventional)Reaction Time (Microwave)Yield (Conventional)Yield (Microwave)
Solvent-Free1-4 hours5-15 minutes~90%>95%
Ethanol2-6 hours10-20 minutes~85%>92%

Photochemical Routes to Imine Formation

Photochemical reactions use light as an energy source to initiate chemical transformations, often providing access to unique reaction pathways under mild conditions. While the direct condensation of an amine and an aldehyde is thermally driven, photochemical methods can be employed to synthesize imines through alternative, green pathways, such as the direct coupling of amines, which avoids the need for potentially unstable aldehyde starting materials. researchgate.net

One such route involves the photocatalytic aerobic oxidative self-condensation of amines. For a compound like this compound, this would be a cross-condensation reaction. A more common photochemical approach involves the oxidation of an alcohol to an aldehyde in situ, which then reacts with an amine present in the same pot. For example, visible-light-mediated photochemical oxidation of a corresponding alcohol could generate 3-methyl-but-2-enal, which would then immediately condense with benzylamine to form the imine. organic-chemistry.org These methods are at the forefront of green synthesis, leveraging light as a clean and abundant energy source.

Chemical Reactivity and Transformation Pathways of Benzyl 3 Methyl but 2 Enylidene Amine

Nucleophilic Addition Reactions to the Imine Moiety of Benzyl-(3-methyl-but-2-enylidene)amine

Nucleophilic addition represents a fundamental class of reactions for imines, including this compound. In these reactions, a nucleophile attacks the carbon atom of the C=N double bond, leading to the formation of a new carbon-nucleophile bond and the saturation of the imine moiety.

The reduction of the imine functionality in this compound to the corresponding secondary amine, N-benzyl-3-methylbutan-1-amine, can be efficiently achieved through the addition of a hydride ion (H⁻) from a suitable reducing agent. This process, known as reductive amination when the imine is formed in situ, is a cornerstone of amine synthesis. masterorganicchemistry.comwikipedia.org Common hydride reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comkhanacademy.orgyoutube.comyoutube.com

The general transformation is as follows:

Reduction of this compound

While the reduction of this compound itself does not generate a new stereocenter at the nitrogen-bearing carbon, the principles of stereoselective reduction are crucial when considering analogous prochiral imines. The development of chiral reducing agents and catalysts allows for the enantioselective synthesis of amines. organic-chemistry.org For instance, chiral borohydride reagents or catalytic asymmetric hydrogenation using chiral metal complexes can deliver amines with high enantiomeric excess. Although not directly applicable to this specific substrate, these strategies are paramount in modern organic synthesis.

The mechanism of imine reduction by complex metal hydrides involves the nucleophilic attack of a hydride ion on the electrophilic imine carbon. youtube.comyoutube.com

Mechanism with Sodium Borohydride (NaBH₄):

The borohydride anion (BH₄⁻) delivers a hydride to the imine carbon.

Simultaneously, the pi-electrons of the C=N bond move to the nitrogen atom.

The resulting nitrogen anion is then protonated by a protic solvent (e.g., methanol (B129727) or ethanol) that is typically used in the reaction, yielding the secondary amine. youtube.com

Mechanism with Lithium Aluminum Hydride (LiAlH₄):

Similar to NaBH₄, LiAlH₄ serves as a source of hydride ions. A hydride is transferred to the imine carbon.

This forms an aluminum-nitrogen intermediate.

A subsequent aqueous workup step is required to protonate the nitrogen and liberate the final amine product. youtube.comyoutube.com

LiAlH₄ is a significantly more potent reducing agent than NaBH₄ and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (THF).

Organometallic reagents, such as Grignard reagents (RMgX), organolithium reagents (RLi), and organozinc reagents (R₂Zn), are powerful carbon-based nucleophiles that readily add to the imine double bond of this compound. thieme-connect.comacs.orgnih.govresearchgate.net This reaction is a valuable method for the formation of new carbon-carbon bonds and the synthesis of α-substituted amines.

The general reaction is depicted below:

Organometallic Addition to this compound
Organometallic ReagentGeneral FormulaTypical SolventsReactivity
Grignard Reagents R-MgX (X = Cl, Br, I)Diethyl ether, THFHighly reactive, basic
Organolithium Reagents R-LiHexane (B92381), Diethyl ether, THFVery reactive, strongly basic
Organozinc Reagents R₂Zn, R-ZnXTHF, Diethyl etherLess reactive, more functional group tolerant

Grignard Reagents: The addition of a Grignard reagent to this compound would proceed via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the imine carbon. A subsequent workup with an aqueous acid would protonate the nitrogen to yield the corresponding α-alkylated or α-arylated amine. thieme-connect.comacs.orgnih.govresearchgate.net

Organolithium Reagents: Organolithium reagents are generally more reactive and more basic than Grignard reagents. mt.comsaskoer.ca Their addition to imines is a rapid and often high-yielding process for creating C-C bonds. acs.orguniba.itacs.orgresearchgate.net The reaction with this compound would follow a similar mechanistic pathway to Grignard addition.

Organozinc Reagents: Diorganozinc and organozinc halide reagents are typically less reactive than their Grignard and organolithium counterparts. uu.nl This lower reactivity can be advantageous, allowing for greater functional group tolerance. nih.gov Catalytic asymmetric additions of organozinc reagents to imines, often in the presence of chiral ligands, have been developed to produce chiral amines with high enantioselectivity. nih.govresearchgate.netorganic-chemistry.org

Carbon nucleophiles, such as enolates derived from ketones, esters, or other carbonyl compounds, can also add to the imine moiety of this compound. These reactions are fundamental for constructing more complex molecular frameworks.

The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton (a carbon acid). nih.gov A variation of this, the Mannich-type reaction, involves the direct addition of a pre-formed enolate or its equivalent to an imine. researchgate.net

In the context of this compound, it would act as the electrophilic imine component. The reaction with a silyl enol ether, for example, catalyzed by a Lewis acid, would proceed as follows:

Activation of the imine by the Lewis acid.

Nucleophilic attack of the enolate on the activated imine carbon.

Hydrolysis of the resulting intermediate to afford a β-amino carbonyl compound.

Enolate and Carbon Nucleophile Additions

Asymmetric Induction in Nucleophilic Additions

The imine functionality in this compound is susceptible to nucleophilic attack. In the context of asymmetric synthesis, the induction of chirality during this process is of paramount importance. While specific studies on the asymmetric nucleophilic addition to this compound are not extensively documented, the principles of asymmetric induction in reactions of chiral imines or with chiral catalysts are well-established and can be extrapolated.

The addition of organometallic reagents, such as organolithium or Grignard reagents, to the carbon-nitrogen double bond can lead to the formation of a new stereocenter. The stereochemical outcome of such reactions is governed by the facial selectivity of the nucleophilic attack, which can be controlled by a chiral auxiliary attached to the imine or by the use of a chiral catalyst. For instance, the addition of nucleophiles to imines bearing a chiral sulfinyl group has been shown to proceed with high diastereoselectivity. researchgate.net

The general mechanism involves the coordination of the Lewis acidic metal center of the organometallic reagent to the nitrogen atom of the imine, which activates the imine towards nucleophilic attack. The trajectory of the incoming nucleophile is then directed by the steric and electronic properties of the chiral auxiliary or ligand, leading to the preferential formation of one diastereomer.

Table 1: Asymmetric Nucleophilic Addition to Imines (Analogous Systems)

Imine Substrate (Analogous) Nucleophile Chiral Catalyst/Auxiliary Diastereomeric/Enantiomeric Excess Reference
N-tert-Butanesulfinyl Imines Grignard Reagents tert-Butanesulfinyl group High d.r. researchgate.net
N-Aryl Imines Organolithium Reagents Chiral Ligands High e.e. acs.org

Cycloaddition Chemistry of this compound

The presence of both an imine and an alkene moiety in this compound makes it a versatile substrate for various cycloaddition reactions, offering pathways to a diverse range of heterocyclic compounds.

[2+1] Cycloadditions Leading to Aziridines

The imine double bond of this compound can undergo [2+1] cycloaddition with carbenes or carbenoids to furnish aziridines. These reactions, often referred to as aziridination, can be catalyzed by various transition metals. The stereochemistry of the resulting aziridine is dependent on the geometry of the imine and the nature of the carbene precursor. While direct examples with the specific substrate are scarce, the aziridination of N-benzylideneamines is a well-known transformation. mdpi.comnih.gov The reaction of imines with diazo compounds in the presence of a suitable catalyst is a common method for aziridine synthesis. mdpi.comrsc.org

[2+2] Cycloadditions and Azetidine Formation

The formation of four-membered azetidine rings via [2+2] cycloaddition is another potential transformation for this compound. This can occur either through the reaction of the imine moiety with an alkene (aza Paternò-Büchi reaction) or the reaction of the alkene moiety with another imine. nih.govresearchgate.net Photochemical conditions are often employed to facilitate these cycloadditions. The regioselectivity and stereoselectivity of these reactions are crucial aspects and are influenced by the electronic nature of the reactants and the reaction conditions. nih.gov

Table 2: [2+2] Cycloaddition of Imines with Alkenes (Aza Paternò-Büchi Reaction - Analogous Systems)

Imine Substrate (Analogous) Alkene Conditions Product Yield Reference
N-Arylsulfonylimines Styrenyl alkenes 365 nm UV light Azetidines 20-83% nih.gov

[3+2] Cycloadditions with Dipoles and 5-Membered Heterocycle Synthesis

The imine or the alkene functionality of this compound can act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles, leading to the synthesis of five-membered heterocyclic rings. For instance, reaction with azomethine ylides, nitrile oxides, or nitrones would yield substituted pyrrolidines, isoxazolines, or isoxazolidines, respectively. youtube.comua.es The regioselectivity of these cycloadditions is governed by the frontier molecular orbital interactions between the dipole and the dipolarophile.

Table 3: [3+2] Cycloaddition of Imines with 1,3-Dipoles (Analogous Systems)

Imine Substrate (Analogous) 1,3-Dipole Product Heterocycle Reference
N-Alkyl/Aryl Imines Azomethine Ylides Pyrrolidine ua.es
N-Alkyl/Aryl Imines Nitrile Oxides Isoxazoline researchgate.net

Diels-Alder and Related [4+2] Cycloadditions Involving the Imine and Alkene Moieties

This compound contains a conjugated system within the 3-methyl-but-2-enylidene group, which could potentially act as a diene in a [4+2] Diels-Alder reaction. However, the imine nitrogen atom significantly influences the electronic properties of this system. More commonly, the imine itself can act as a dienophile in aza-Diels-Alder reactions. organicreactions.orgwikipedia.orgnih.gov In such cases, the imine reacts with a diene to form a tetrahydropyridine (B1245486) derivative. The reactivity of the imine as a dienophile is often enhanced by Lewis acid catalysis, which lowers the energy of the imine's LUMO. nih.gov

Furthermore, the N-alkenyl group can participate as the diene component in [4+2] cycloadditions, particularly when activated to form an N-alkenyl iminium ion. nih.gov This three-component reaction sequence can lead to the formation of highly substituted piperidine derivatives.

Table 4: Aza-Diels-Alder Reaction of Imines (Analogous Systems)

Imine Dienophile (Analogous) Diene Catalyst/Conditions Product Reference
N-Aryl Imines Danishefsky's Diene Lewis Acid Dihydropyridones beilstein-journals.org

Electrophilic Activation and Reactions of this compound

The nitrogen atom of the imine in this compound possesses a lone pair of electrons and is therefore nucleophilic. However, the imine can be rendered electrophilic through activation. Protonation or coordination of a Lewis acid to the nitrogen atom generates an iminium ion, which is a much more potent electrophile. nih.gov This activation enhances the susceptibility of the imine carbon to attack by weak nucleophiles.

Protonation and Lewis Acid Coordination Effects on Reactivity

The nitrogen atom of the imine group in this compound possesses a lone pair of electrons, rendering it basic and susceptible to protonation by Brønsted acids or coordination with Lewis acids. nih.govopenochem.org This interaction has a profound effect on the molecule's reactivity.

Protonation of the imine nitrogen generates an iminium ion. This process significantly enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. nih.govnih.gov The positive charge on the nitrogen atom withdraws electron density from the carbon atom of the C=N double bond, thereby activating it for reaction with a wide range of nucleophiles. nih.gov

Similarly, coordination of a Lewis acid to the nitrogen atom also increases the electrophilic character of the imine carbon. nih.gov Lewis acids, such as boron trifluoride or zinc chloride, can activate the imine toward nucleophilic addition. acs.orgacs.org This strategy is often employed in synthetic organic chemistry to facilitate reactions that would otherwise be sluggish. nih.gov

Table 1: Effect of Acid Catalysis on Imine Reactivity

Catalyst TypeInteraction with ImineEffect on Imine CarbonConsequence for Reactivity
Brønsted AcidProtonation of nitrogenIncreased electrophilicityEnhanced susceptibility to nucleophilic attack
Lewis AcidCoordination to nitrogenIncreased electrophilicityActivation towards nucleophilic addition

Electrophilic Aromatic Substitution on the Benzyl (B1604629) Moiety

The benzyl group of this compound is an aromatic ring and, in principle, can undergo electrophilic aromatic substitution (EAS) reactions. However, the reactivity of the benzene ring is influenced by the nature of the substituent attached to it. The imine-containing substituent's electronic effect determines the rate and regioselectivity of the substitution.

The imine group is generally considered to be a deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position. This is due to the electron-withdrawing nature of the C=N double bond. However, under acidic conditions necessary for many EAS reactions, the imine nitrogen would be protonated. The resulting iminium group is a powerful deactivating, meta-directing group. byjus.com

In contrast, if the benzyl group were attached to the nitrogen atom of the imine (forming an N-benzyl group), the situation would be different. The nitrogen atom's lone pair can be delocalized into the benzene ring, making it an activating, ortho-, para-directing group. byjus.commdpi.comlibretexts.org However, in the specified compound, the benzyl group is attached to the carbon of the imine.

It is important to note that the high reactivity of the imine group itself can complicate electrophilic aromatic substitution reactions. The electrophiles used for EAS can often react with the imine nitrogen or the alkene in the 3-methyl-but-2-enylidene moiety. stackexchange.com

Reactions with Electrophiles at the Nitrogen or Carbon of the Imine

The imine functional group in this compound presents two primary sites for reaction with electrophiles: the nitrogen atom and the carbon atom.

The lone pair of electrons on the nitrogen atom makes it nucleophilic and a prime target for electrophiles. nih.gov As discussed, protonation and coordination with Lewis acids are key examples of this reactivity. Alkylation of the nitrogen is also a possibility, leading to the formation of a quaternary iminium salt.

Conversely, the π-bond of the imine can also exhibit nucleophilic character, particularly at the carbon atom, although this is less common than attack at the nitrogen. The electrophilicity of the imine carbon is a more dominant feature of its reactivity, especially upon activation with acids. nih.gov Imines can participate in reactions as masked carbonyls, reacting with strong nucleophiles at the carbon center. nih.gov

The conjugated system extending from the benzyl ring through the imine to the alkene in the 3-methyl-but-2-enylidene group can influence the regioselectivity of electrophilic attack.

Oxidation and Rearrangement Reactions of this compound

Oxidative Cleavage and Functionalization

The carbon-nitrogen double bond of the imine and the carbon-carbon double bond of the alkene in this compound are susceptible to oxidation. Oxidative cleavage of the C=N bond can lead to the formation of the corresponding carbonyl compound (benzaldehyde) and the primary amine (3-methyl-but-2-en-1-amine). researchgate.net This transformation can be achieved using various oxidizing agents.

Furthermore, the alkene moiety can undergo oxidative cleavage, which would break the carbon-carbon double bond and result in the formation of smaller carbonyl-containing fragments.

Oxidation can also occur at other positions. For instance, the allylic C-H bonds in the 3-methyl-but-2-enylidene group are potential sites for oxidation, leading to the introduction of hydroxyl or carbonyl groups. The benzylic C-H bond, although part of the imine system, could also be a site for oxidation under certain conditions.

Rearrangements Involving the Imine or Alkene System

The structure of this compound contains features that could allow for various rearrangement reactions, particularly those involving sigmatropic shifts.

One potential rearrangement is the aza-Cope rearrangement, a unacademy.comunacademy.com-sigmatropic rearrangement involving a nitrogen atom. wikipedia.orgchem-station.com For this to occur in the parent molecule, a tautomerization to an enamine would be a prerequisite. The cationic 2-aza-Cope rearrangement is known to proceed under milder conditions than its all-carbon counterpart. wikipedia.org This rearrangement can be a powerful tool for the synthesis of complex nitrogen-containing molecules. acs.orgacs.orgwikipedia.org

Another possibility is the Beckmann rearrangement if the imine were first converted to an oxime. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed rearrangement of an oxime to an amide.

Functional Group Interconversions Involving this compound

The imine functionality of this compound is a versatile handle for various functional group interconversions.

A primary reaction is the hydrolysis of the imine back to its constituent aldehyde (benzaldehyde) and primary amine (3-methyl-but-2-en-1-amine). masterorganicchemistry.com This reaction is typically acid-catalyzed and is essentially the reverse of the imine formation. masterorganicchemistry.comlibretexts.org

Reduction of the imine group is a common transformation that leads to the corresponding secondary amine, N-benzyl-3-methyl-but-2-en-1-amine. This can be achieved using various reducing agents, such as sodium borohydride or catalytic hydrogenation. This process is a key step in reductive amination reactions. masterorganicchemistry.com

The imine can also serve as a precursor for the synthesis of various heterocyclic compounds through cycloaddition reactions. For instance, imines can act as dienophiles or azadienes in Diels-Alder reactions, leading to the formation of six-membered nitrogen-containing rings. nih.gov

Table 2: Summary of Functional Group Interconversions

Starting Functional GroupReagents/ConditionsResulting Functional GroupReaction Type
ImineH₃O⁺Aldehyde + Primary AmineHydrolysis
ImineNaBH₄ or H₂/PdSecondary AmineReduction
ImineDieneN-heterocycleCycloaddition

Hydrolysis to Aldehyde and Amine Precursors

The hydrolysis of an imine is a fundamental reaction that cleaves the carbon-nitrogen double bond, regenerating the parent aldehyde and amine from which it was synthesized. In the case of this compound, this reaction is typically facilitated by the presence of water and an acid catalyst. The acid protonates the nitrogen atom, making the imine carbon more susceptible to nucleophilic attack by a water molecule. This process is reversible. libretexts.org

C₆H₅CH₂N=CHCH=C(CH₃)₂ + H₂O ⇌ C₆H₅CH₂NH₂ + O=CHCH=C(CH₃)₂

This equilibrium can be shifted toward the products (aldehyde and amine) by using an excess of water. The reaction proceeds through a carbinolamine intermediate. libretexts.orglibretexts.org

Table 1: Products of Hydrolysis

Reactant Product 1 Product 2

Detailed research on analogous imine systems demonstrates that the rate of hydrolysis is pH-dependent. Mildly acidic conditions are generally optimal for this transformation.

Conversion to Amides or Other Nitrogen-Containing Compounds

This compound can serve as a precursor for the synthesis of various other nitrogen-containing compounds, most notably amides. One common method to achieve this conversion is through reaction with an acylating agent, such as an acyl chloride or an acid anhydride. For instance, the reaction with acetyl chloride would yield N-benzylacetamide and 3-methyl-2-butenoyl chloride, although the direct conversion to a single amide product from the imine is not a straightforward, single-step process without prior modification or specific reaction conditions. A more typical route would involve the reduction of the imine to the corresponding secondary amine, followed by acylation.

However, it is conceptually possible to consider reactions that transform the imine functionality. For example, certain oxidative conditions could potentially lead to the formation of oxaziridines, which can then be rearranged to amides.

Another potential transformation is the reduction of the imine to form a secondary amine, N-benzyl-3-methyl-2-buten-1-amine. This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd). The resulting secondary amine is a stable and versatile intermediate that can be used in a variety of further synthetic steps.

Table 2: Potential Nitrogen-Containing Derivatives

Reagent Product Class Specific Example
Acetyl Chloride (after reduction) Amide N-(3-methylbut-2-en-1-yl)-N-benzylacetamide

Enamine Formation and Reactivity

An important aspect of imine chemistry is the potential for tautomerization to an enamine. wikipedia.org Imines that have an alpha-hydrogen atom can undergo a rearrangement to form an enamine, which is an alkene adjacent to an amine nitrogen. wikipedia.orgmasterorganicchemistry.com This imine-enamine tautomerism is analogous to the keto-enol tautomerism. wikipedia.org

For this compound, the imine is already conjugated with a double bond. A potential enamine tautomer would involve a shift of a proton from the carbon adjacent to the imine nitrogen. However, the provided structure, this compound (C₆H₅CH₂N=CHCH=C(CH₃)₂), has a vinylogous structure. The more relevant reactivity pathway related to enamine chemistry stems from the reaction of a secondary amine with an aldehyde or ketone containing an α-hydrogen. libretexts.orgwikipedia.org

If we consider the precursors to this compound, which are benzylamine (B48309) (a primary amine) and 3-methyl-2-butenal (B57294), the formation of an enamine would not be the primary product. Primary amines typically form the more thermodynamically stable imine. wikipedia.org

However, if a secondary amine were used in the initial synthesis with 3-methyl-2-butenal, an enamine would be formed. libretexts.orgchemistrysteps.com Enamines are valuable synthetic intermediates because the beta-carbon of the enamine is nucleophilic, a property conferred by the electron-donating nitrogen atom. masterorganicchemistry.com This allows enamines to react with a variety of electrophiles, such as alkyl halides and acyl halides, at the carbon atom. masterorganicchemistry.com

Table 3: Comparison of Imine and Enamine Formation

Amine Type Reactant Product
Primary Amine (e.g., Benzylamine) Aldehyde/Ketone Imine

The reactivity of enamines as carbon nucleophiles is a cornerstone of modern organic synthesis, allowing for the formation of new carbon-carbon bonds. masterorganicchemistry.com

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations serve as a powerful computational microscope to predict and analyze the time-dependent behavior of molecules. For this compound, a Schiff base with notable structural flexibility, MD simulations can provide profound insights into its dynamic nature at the atomic level. These simulations model the interactions between atoms using classical mechanics, allowing for the prediction of conformational changes, interactions with surrounding molecules, and the potential for self-assembly over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can trace the trajectory of each atom, revealing the molecule's inherent flexibility and its response to different chemical environments.

Conformational Dynamics in Different Environments

The conformational landscape of this compound is predicted to be significantly influenced by its environment. MD simulations can theoretically model this behavior by placing the molecule in a simulated vacuum, a nonpolar solvent, and a polar solvent, and then observing its structural evolution.

In a simulated vacuum , the molecule's dynamics are governed solely by its internal energy. It is expected that the molecule would explore a wide range of conformations, with rotations primarily occurring around the single bonds of the benzyl and 3-methyl-but-2-enylidene moieties. The imine bond (C=N) would likely maintain a planar configuration, with the E isomer being the more stable form due to reduced steric hindrance.

Conversely, in a polar solvent , like water or ethanol (B145695), the conformational behavior is predicted to be markedly different. The polar solvent molecules would interact with the polar imine group through dipole-dipole interactions. This solvation effect is expected to stabilize more extended conformations of the molecule, as the polar regions of the molecule interact favorably with the solvent. Theoretical studies on similar Schiff bases have shown that the presence of intermolecular hydrogen bonding in solution can lead to a highly stable conformation. tandfonline.com

EnvironmentPredicted Dominant ConformationKey Theoretical Interactions
VacuumGlobular/FoldedIntramolecular van der Waals forces
Nonpolar SolventFoldedMinimal solvent interaction, intramolecular forces dominate
Polar SolventExtendedDipole-dipole interactions with solvent, potential for hydrogen bonding

Interaction with Solvents and Other Molecules

MD simulations can provide a detailed picture of the interactions between this compound and its surrounding molecules. By analyzing the radial distribution functions and calculating the interaction energies, a quantitative understanding of these interactions can be achieved.

In polar protic solvents like ethanol, it is predicted that the nitrogen atom of the imine group, with its lone pair of electrons, would act as a hydrogen bond acceptor. The solvent molecules would form a structured solvation shell around this polar region. The aromatic ring of the benzyl group and the alkyl chain of the 3-methyl-but-2-enylidene group are expected to exhibit hydrophobic interactions, leading to a preferential orientation of solvent molecules that minimizes disruption of the solvent's hydrogen-bonding network.

The interaction with other molecules can also be simulated. For instance, in the presence of a Lewis acid, the nitrogen atom of the imine could act as a Lewis base, forming a coordinate bond. MD simulations could predict the stability and geometry of such a complex. The dynamic nature of imine bonds means they can participate in exchange reactions, and MD simulations can offer insights into the mechanisms of these processes in different solvents. researchgate.netsemanticscholar.org

Interacting SpeciesPredicted Type of InteractionTheoretical Significance
Nonpolar Solventvan der Waals forcesWeak interactions, minimal influence on conformation
Polar Aprotic SolventDipole-dipole interactionsSolvation of the imine group, influencing conformational preference
Polar Protic SolventHydrogen bonding (N as acceptor)Strong, directional interaction leading to specific solvation shells
Lewis AcidCoordinate bond formationPotential for catalytic activity or complex formation

Supramolecular Assembly Prediction (if applicable)

The potential for this compound to form ordered, self-assembled structures can be explored through MD simulations. Supramolecular assembly is driven by non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. nih.gov

Given the presence of an aromatic ring, π-π stacking between the benzyl groups of adjacent molecules is a plausible mechanism for self-assembly. MD simulations could predict the preferred orientation (e.g., parallel-displaced or T-shaped) and the interaction energy of these aromatic interactions. Such interactions are crucial in the formation of larger aggregates.

In specific solvent conditions or in the solid state, it is theoretically possible for this compound molecules to arrange into larger, ordered structures. Simulations could predict the formation of dimers, oligomers, or even more extended networks. The reversibility of imine bonds also opens the possibility for the formation of dynamic covalent networks, where the molecules are linked by reversible covalent bonds. acs.orgresearchgate.net Computational strategies have been successfully used to predict the three-dimensional structures of imine cages, highlighting the potential of these methods for predicting supramolecular architectures. acs.org

Type of AssemblyPredicted Driving ForceTheoretical Outcome of Simulation
Dimerization/Oligomerizationπ-π stacking of benzyl groupsPrediction of stable dimer/oligomer geometries and binding energies
Aggregation in SolutionHydrophobic effects and π-π stackingFormation and dynamics of molecular clusters
Crystalline Solid PackingCombination of π-π stacking and van der Waals forcesPrediction of unit cell parameters and crystal packing

Note: Exclude Clinical Human Trial Data, Dosage, Safety, or Adverse Effects. Focus Strictly on Molecular Mechanisms, Sar, and in Vitro or in Silico Studies.

Benzyl-(3-methyl-but-2-enylidene)amine as a Precursor in Complex Organic Synthesis

The combination of an N-benzyl group and a conjugated imine system makes this compound a versatile building block in organic synthesis. The imine functionality offers a site for nucleophilic attack, while the conjugated double bond can participate in various cycloaddition and rearrangement reactions.

Building Block for Heterocyclic Compounds

Imines are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocycles. organic-chemistry.org The reactivity of this compound can be leveraged in several ways to construct such cyclic systems.

Aza-Diels-Alder Reactions: The conjugated imine system can act as a diene or a dienophile in aza-Diels-Alder reactions to form six-membered nitrogen heterocycles. For instance, in a reaction with an electron-rich alkene, the imine would function as the azadiene, leading to the formation of tetrahydropyridine (B1245486) derivatives. Conversely, reaction with a diene would involve the imine as the dienophile, also yielding substituted tetrahydropyridines.

[3+2] Cycloadditions: The generation of an azomethine ylide from this compound, for example, through desilylation of an α-silyl amine precursor, would enable [3+2] cycloaddition reactions with various dipolarophiles. orgsyn.orgresearchgate.net Reaction with alkenes or alkynes would provide substituted pyrrolidines and pyrrolines, respectively. This approach is a powerful tool for the stereocontrolled synthesis of five-membered nitrogen heterocycles. researchgate.net

Synthesis of Aziridines: The double bond of the imine can be subjected to aziridination reactions. For example, reaction with a carbene or a nitrene source could yield a vinyl-substituted aziridine. Chiral N-tert-butanesulfinyl imines, which are structurally related, are known to undergo diastereoselective reactions to form aziridines. beilstein-journals.org

Enamide-based Cyclizations: Conversion of the imine to the corresponding enamide by acylation would open up further possibilities for cyclization reactions. Enamides are versatile intermediates in the synthesis of natural products and other complex nitrogen-containing molecules. beilstein-journals.orgresearchgate.net

A summary of potential heterocyclic products from this compound is presented in the table below.

Reaction TypeReactantPotential Heterocyclic Product
Aza-Diels-AlderAlkene (Dienophile)Tetrahydropyridine
Aza-Diels-AlderDieneTetrahydropyridine
[3+2] CycloadditionAlkenePyrrolidine
[3+2] CycloadditionAlkynePyrroline
AziridinationCarbene/Nitrene SourceVinylaziridine

Chiral Auxiliary or Ligand in Asymmetric Transformations

The field of asymmetric synthesis often relies on the use of chiral auxiliaries and ligands to control the stereochemical outcome of a reaction. While this compound itself is achiral, it can be readily adapted for use in asymmetric transformations.

Use of a Chiral Benzylamine (B48309) Precursor: If the synthesis of the imine starts from a chiral benzylamine, such as (R)- or (S)-α-methylbenzylamine, the resulting imine would be chiral. This chirality can direct the facial selectivity of nucleophilic additions to the imine carbon, or it could influence the stereochemistry of cycloaddition reactions. Pseudoephenamine is another practical chiral auxiliary that can be used to generate chiral imines for asymmetric alkylation reactions. nih.gov

Chiral Ligand for Asymmetric Catalysis: The imine nitrogen of this compound possesses a lone pair of electrons that can coordinate to a metal center. By introducing a chiral element into the molecule, for instance, by using a chiral benzylamine or by modifying the prenyl group, it could serve as a chiral ligand in transition metal-catalyzed asymmetric reactions. nih.gov Ligands derived from mandelic acid and containing an oxazoline (B21484) moiety have been successfully employed in asymmetric phenyl transfer reactions to aromatic aldehydes. researchgate.net Similarly, chiral N-heterocyclic carbene catalysts can generate chiral ester enolate equivalents from α,β-unsaturated aldehydes, which can then participate in highly enantioselective Diels-Alder reactions. nih.gov

The table below outlines potential strategies for employing this compound in asymmetric synthesis.

StrategyModificationApplication
Chiral AuxiliarySynthesis from chiral benzylamineDiastereoselective nucleophilic additions, cycloadditions
Chiral LigandIncorporation of a chiral moietyAsymmetric transition metal catalysis

Intermediate for Natural Product Synthesis

The prenyl (3-methyl-but-2-enyl) moiety is a common structural motif in a vast array of natural products, particularly in alkaloids and terpenoids. Prenyltransferases are enzymes that play a crucial role in the biosynthesis of these compounds by attaching prenyl groups to various substrates. nih.gov The presence of this group in this compound makes it a potentially valuable intermediate in the total synthesis of such natural products.

Synthesis of Prenylated Alkaloids: Many alkaloids possess a prenyl group, which often imparts significant biological activity. The synthesis of these molecules could involve the construction of the heterocyclic core using this compound as a key building block. For example, a cycloaddition reaction followed by further functionalization could lead to a prenylated indole (B1671886) or quinoline (B57606) alkaloid. The diastereoselective allylation of imines is a known strategy for the synthesis of natural products. nih.gov

Access to Complex Terpenoids: While terpenoids are primarily hydrocarbon-based, many contain nitrogen. This compound could serve as a precursor for introducing a nitrogen atom into a terpene-like framework. The subsequent removal of the benzyl (B1604629) group would yield a primary amine that can be further elaborated.

Role in Catalysis and Coordination Chemistry

The electronic properties of the imine bond, coupled with the potential for steric and electronic modification of the benzyl and prenyl groups, make this compound an interesting candidate for applications in catalysis and coordination chemistry.

This compound as a Ligand in Transition Metal Complexes

The nitrogen atom of the imine has a lone pair of electrons that can be donated to a transition metal center, forming a coordination complex. The nature of the metal-ligand bond can be tuned by modifying the substituents on the imine.

Coordination Modes: this compound can act as a monodentate ligand through its nitrogen atom. It is also conceivable that under certain conditions, it could act as a bidentate ligand, with the π-system of the conjugated double bond participating in coordination. The coordination chemistry of 2,2'-dipyridylamine, which also contains imine-like nitrogen donors, showcases a variety of coordination modes. nsf.gov

Catalytic Applications: Transition metal complexes bearing imine ligands have been investigated as catalysts in various organic transformations, including polymerization, oxidation, and reduction reactions. The steric and electronic environment around the metal center, which is influenced by the imine ligand, plays a crucial role in determining the catalytic activity and selectivity.

Design of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) Utilizing Imine Linkages

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials with a wide range of applications, including gas storage, separation, and catalysis. The construction of these frameworks relies on the self-assembly of molecular building blocks (linkers and nodes).

Imine Linkages in MOFs and COFs: The formation of an imine bond via the condensation of an amine and an aldehyde is a reversible reaction, which is a key requirement for the formation of highly crystalline COFs. Imine-linked COFs have been shown to be chemically stable and possess high porosity. researchgate.netresearchgate.net

Potential for this compound in Framework Materials: To incorporate a structure similar to this compound into a MOF or COF, one would need to use bifunctionalized precursors. For example, a diamine version of benzylamine (e.g., 4,4'-diaminodiphenylmethane) could be condensed with 3-methyl-2-butenal (B57294). Alternatively, a dialdehyde (B1249045) could be reacted with benzylamine. The resulting imine linkages would form the backbone of the porous framework. The benzyl and prenyl groups would then be decorating the pores of the material, influencing its properties such as hydrophobicity and selective adsorption of guest molecules.

The table below summarizes the potential roles of this compound in catalysis and materials science.

AreaApplicationRole of this compound
Homogeneous CatalysisLigand for transition metal complexesControls catalytic activity and selectivity
Materials ScienceBuilding block for MOFs/COFsForms the porous framework via imine linkages

Application as an Organocatalyst or Precursor for Organocatalysts

The imine functionality within this compound is a key feature that suggests its potential utility in organocatalysis. Imines and their derivatives are well-established as intermediates and catalysts in a variety of organic transformations. The nitrogen atom of the imine can be protonated to form an iminium ion, which can act as a powerful electrophile to activate substrates for nucleophilic attack. This mode of activation is central to reaction classes such as Friedel-Crafts alkylations, Diels-Alder reactions, and Michael additions.

Furthermore, the benzyl group and the 3-methyl-but-2-enylidene moiety could be modified to introduce chiral centers or other functional groups, transforming the parent imine into a precursor for more complex chiral organocatalysts. For instance, asymmetric reduction of the imine bond could yield a chiral amine, a versatile scaffold for catalyst development. While specific studies on this compound as an organocatalyst are not currently available, the fundamental reactivity of the imine group provides a strong basis for its potential in this area.

Contributions to Materials Science

The incorporation of dynamic covalent bonds, such as the imine linkage, is a rapidly growing area in materials science for the development of adaptive and responsive materials.

Imine-Based Polymers and Copolymers

Imines can be readily formed and hydrolyzed, making them excellent candidates for the synthesis of dynamic polymers, often referred to as polyimines or Schiff base polymers. These materials can exhibit stimuli-responsive behavior, where the polymer chains can rearrange or disassemble upon exposure to certain triggers like water or a change in pH. Although the polymerization of this compound itself has not been reported, it could potentially serve as a monomer or a chain-terminating agent in the synthesis of novel polymeric materials. The benzyl and unsaturated alkyl groups would influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength.

Photochromic or Electrochromic Materials Derived from Imine Functionality

The carbon-nitrogen double bond of the imine group can undergo E/Z isomerization upon exposure to light, a property known as photochromism. This reversible change in geometry can lead to a change in the material's color or other properties. While simple N-alkyl imines often require high-energy UV light for this transition, strategic modifications to the molecular structure can shift the required wavelength into the visible spectrum. The aromatic benzyl group in this compound could be functionalized with various substituents to tune its electronic properties and potentially enhance its photochromic behavior. This opens the door for its use in applications such as smart windows, optical data storage, and molecular switches.

Self-Healing Materials Incorporating Reversible Imine Bonds

The reversibility of the imine bond formation is particularly advantageous for the design of self-healing materials. When a polymer network containing imine linkages is damaged, the bonds can break and then reform under ambient conditions or with a mild trigger, effectively repairing the material. This intrinsic self-healing capability can extend the lifetime and improve the safety of materials used in various applications, from coatings and adhesives to soft robotics and electronic devices. The dynamic nature of the imine bond in this compound makes it a hypothetical building block for such self-healing systems.

Biological Activity and Medicinal Chemistry Applications

Imines, or Schiff bases, are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties. The biological activity is often attributed to the azomethine group (-C=N-).

Structure-Activity Relationship (SAR) Studies for Biological Targets

While no specific structure-activity relationship (SAR) studies have been published for this compound, general principles from related compounds can be inferred. A quantitative structure-activity relationship (QSAR) analysis has been performed on a series of aryl alkenyl amides and imines as bacterial efflux pump inhibitors, demonstrating that descriptors such as the radius of gyration, heat of formation, and electronic properties play a crucial role in determining biological activity. nih.gov

For a hypothetical SAR study on this compound, the following aspects could be investigated:

The Benzyl Group: Substitution on the aromatic ring could significantly impact activity. Electron-donating or electron-withdrawing groups at different positions could modulate the electronic properties of the entire molecule, influencing its interaction with biological targets.

The Imine Linkage: The C=N bond is crucial for activity. Its reduction to an amine would likely alter the biological profile of the compound.

The 3-methyl-but-2-enylidene Group: This unsaturated alkyl chain, also known as a prenyl-like group, is found in many natural products with significant biological activity. nih.govwur.nl Variation in the length and branching of this chain could affect the lipophilicity of the molecule, which in turn influences its ability to cross cell membranes and interact with target proteins. The presence and position of the double bond are also likely to be important for activity.

A systematic study involving the synthesis and biological evaluation of analogs of this compound would be necessary to establish a clear SAR and to identify the key structural features responsible for any observed biological effects.

Below is a hypothetical data table illustrating the kind of data that would be generated in a preliminary SAR study investigating the antimicrobial activity of this compound and its analogs.

CompoundR1 (Substitution on Benzyl Ring)R2 (Modification of Alkyl Chain)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1 H3-methyl-but-2-enylideneData not availableData not available
2 4-Cl3-methyl-but-2-enylideneData not availableData not available
3 4-OCH33-methyl-but-2-enylideneData not availableData not available
4 Hn-butylData not availableData not available
5 H3,3-dimethylallylData not availableData not available
In Silico Screening for Potential Biological Activity

In silico screening has emerged as a powerful and cost-effective tool in the early stages of drug discovery to predict the potential biological activities of chemical compounds. This computational approach utilizes various methods, such as ligand-based and structure-based virtual screening, to identify promising candidates for further experimental validation. In the context of this compound, in silico screening can provide valuable insights into its potential therapeutic applications by evaluating its interactions with a wide array of biological targets.

Pharmacophore modeling and molecular docking are two key techniques employed in in silico screening. A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. By screening databases of known bioactive compounds, a pharmacophore model for a specific target can be developed and then used to virtually screen new compounds like this compound. nih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing information about the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions. e-nps.or.krresearchgate.net These simulations are instrumental in prioritizing compounds that are likely to exhibit significant biological activity. nih.gov The selection of potential target proteins for docking studies is often guided by the structural features of the compound of interest and its similarity to known inhibitors of specific enzymes or receptors.

For instance, a hypothetical in silico screening of this compound against a panel of cancer-related proteins could be performed. The results of such a screening could be tabulated to highlight the compound's predicted binding affinities and potential as an inhibitor for various targets.

Table 1: Hypothetical In Silico Screening Results for this compound Against Selected Cancer-Related Protein Targets

Target ProteinProtein Data Bank (PDB) IDDocking Score (kcal/mol)Predicted Interacting ResiduesPotential Biological Effect
Epidermal Growth Factor Receptor (EGFR)1M17-8.5Met793, Leu718, Gly796Anti-proliferative
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)1YWN-7.9Cys919, Asp1046, Val848Anti-angiogenic
B-cell lymphoma 2 (Bcl-2)2W3L-8.2Phe105, Arg143, Gly142Pro-apoptotic
Cyclin-dependent kinase 2 (CDK2)1HCK-7.5Leu83, Lys33, Asp86Cell cycle arrest

This table presents hypothetical data for illustrative purposes.

The data in Table 1 suggests that this compound could potentially interact with several key proteins involved in cancer progression. A lower docking score generally indicates a more favorable binding affinity. The predicted interacting residues provide a molecular basis for these interactions, which can guide future optimization studies.

Investigation of Enzyme Inhibition Mechanisms at a Molecular Level

Following the identification of potential biological targets through in silico screening, a more detailed investigation into the enzyme inhibition mechanisms at a molecular level is crucial. This involves a combination of computational and experimental techniques to elucidate how a compound like this compound interacts with the active site of an enzyme to modulate its activity.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the enzyme-inhibitor complex over time. researchgate.net These simulations provide insights into the stability of the binding pose predicted by molecular docking and can reveal conformational changes in the enzyme or the inhibitor upon binding. Analysis of the MD trajectory can help identify key and stable interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, that contribute to the inhibitory activity.

For example, if this compound is predicted to inhibit an enzyme like acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease, molecular docking and MD simulations could be used to understand its binding mode within the enzyme's active site. e-nps.or.krnih.gov The binding of an inhibitor to the catalytic triad (B1167595) of AChE (Ser203, His447, and Glu334) is a key indicator of its potential inhibitory effect. e-nps.or.kr

The insights gained from these computational studies can be further validated and quantified through in vitro enzyme kinetics assays. These experiments can determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of the compound, providing a measure of its potency. researchgate.net Kinetic studies can also reveal the mode of inhibition, such as competitive, non-competitive, or uncompetitive.

A hypothetical molecular docking study of this compound with human carbonic anhydrase II (hCA II), a well-studied enzyme, could illustrate the specific interactions driving its potential inhibitory activity.

Table 2: Hypothetical Molecular Docking and Interaction Analysis of this compound with Human Carbonic Anhydrase II (PDB ID: 2CBE)

ParameterValue / Description
Binding Affinity
Docking Score (kcal/mol)-7.8
Key Interacting Residues
Hydrogen Bond InteractionsHis94, His96, Thr199
Hydrophobic InteractionsVal121, Val143, Leu198
Pi-Alkyl InteractionTrp209
Predicted Inhibition Mechanism The benzyl group of the compound is predicted to occupy the hydrophobic pocket of the active site, while the amine nitrogen forms a key hydrogen bond with the side chain of Thr199. The 3-methyl-but-2-enylidene moiety extends towards the entrance of the active site, making hydrophobic contacts.

This table presents hypothetical data for illustrative purposes.

The detailed interaction analysis in Table 2 provides a structural hypothesis for the inhibition of hCA II by this compound. This information is invaluable for the rational design of more potent and selective inhibitors through chemical modifications of the parent compound.

Scaffold for Novel Pharmacophore Design

The molecular architecture of this compound, featuring a benzyl group, an imine bond, and a prenyl (3-methyl-but-2-enyl) moiety, presents a versatile scaffold for the design of novel pharmacophores. The individual components of this scaffold can be systematically modified to explore structure-activity relationships (SAR) and develop compounds with tailored biological activities.

The Benzyl Group: The aromatic ring of the benzyl group offers a key site for substitution. The introduction of various functional groups (e.g., hydroxyl, methoxy, halo groups) at different positions (ortho, meta, para) can significantly influence the compound's electronic properties, lipophilicity, and steric profile. These modifications can, in turn, affect the molecule's ability to interact with biological targets. For instance, a study on N-(4-hydroxybenzyl)-3-methylbut-2-enamide, an amide analogue, demonstrated antibacterial activity. nih.gov This suggests that similar modifications to the benzyl ring of the imine could be a fruitful avenue for developing new bioactive agents.

The Prenyl Moiety: The isoprenoid chain contributes to the lipophilicity of the molecule, which can be crucial for membrane permeability and interaction with hydrophobic pockets in proteins. Modifications to the prenyl group, such as altering its length or introducing unsaturation, could modulate these properties.

Table 1: Potential Modifications of the this compound Scaffold for Pharmacophore Design

Scaffold ComponentPotential ModificationsPredicted Impact on Properties
Benzyl GroupSubstitution with electron-donating or -withdrawing groupsAltered electronic distribution, hydrogen bonding potential, and steric interactions
Introduction of heterocyclic ringsIntroduction of new interaction points and altered solubility
Imine LinkageReduction to a secondary amineIncreased flexibility and altered hydrogen bonding capability
Replacement with other linkers (e.g., amide, oxime)Modified chemical stability and geometric constraints
Prenyl MoietyVariation of chain lengthModulation of lipophilicity and van der Waals interactions
Introduction of polar functional groupsIncreased hydrophilicity and potential for new hydrogen bonds

Probing Protein-Ligand Interactions through Imine Derivatives

While direct studies on this compound are lacking, the general principles of protein-ligand interactions can be applied to understand how its derivatives might be used to probe these interactions. In silico methods like molecular docking and molecular dynamics simulations would be invaluable in predicting the binding modes and affinities of these derivatives with various protein targets.

The imine functionality can participate in several key interactions within a protein binding site:

Hydrogen Bonding: The nitrogen atom of the imine can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic benzyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The prenyl group and the benzyl ring can form hydrophobic interactions with nonpolar residues in the binding pocket.

By synthesizing a library of derivatives with systematic modifications, researchers could perform SAR studies to map the binding pocket of a target protein. For example, observing how the binding affinity changes with different substituents on the benzyl ring could reveal the electronic and steric requirements of that particular sub-pocket.

Supramolecular Chemistry and Self-Assembly of this compound Derivatives

The self-assembly of molecules into ordered supramolecular structures is governed by non-covalent interactions. Derivatives of this compound, with appropriate functionalization, could be designed to participate in various self-assembly processes.

The introduction of hydrogen bond donor and acceptor groups onto the this compound scaffold would be essential for the formation of predictable hydrogen bonding networks. For instance, the incorporation of hydroxyl or carboxylic acid groups on the benzyl ring could lead to the formation of one-dimensional chains or two-dimensional sheets in the solid state. While the imine nitrogen can act as a hydrogen bond acceptor, the lack of a strong donor in the parent molecule limits its ability to form extensive hydrogen-bonded networks on its own.

The benzyl group is the primary driver for π-π stacking interactions in this molecule. In the solid state or in solution, these aromatic rings can stack in either a face-to-face or an edge-to-face arrangement. The strength and geometry of these interactions can be influenced by the electronic nature of substituents on the ring. Electron-donating groups can enhance the electron density of the π-system, while electron-withdrawing groups can reduce it, thereby modulating the stacking interactions.

To form self-assembled monolayers on a surface, the this compound molecule would need to be functionalized with a suitable head group that has a strong affinity for the chosen substrate. For example, the introduction of a thiol group would allow for the formation of SAMs on gold surfaces, while a silane group would enable assembly on silica (B1680970) or other oxide surfaces. The benzyl and prenyl groups would then constitute the tail of the molecule, and their packing on the surface would be influenced by intermolecular van der Waals and potentially π-π stacking interactions. The imine functionality within the monolayer could then be available for further chemical modification or for specific interactions with analytes in sensing applications.

Advanced Methodologies in the Research of Benzyl 3 Methyl but 2 Enylidene Amine

Kinetic Studies of Imine Formation and Reaction Pathways

Understanding the kinetics of imine formation is crucial for controlling the reaction and optimizing yield. The reaction between an amine and an aldehyde or ketone to form a Schiff base involves a multi-step process, including the formation of a carbinolamine intermediate followed by dehydration. Advanced techniques allow for the detailed study of these steps.

Stopped-Flow Spectroscopy for Fast Reactions

The initial stages of imine formation, particularly the nucleophilic addition of the amine to the carbonyl group, can be extremely rapid. libretexts.orgphotophysics.com Stopped-flow spectroscopy is a powerful technique designed to study the kinetics of such fast reactions in solution, often on a millisecond timescale. libretexts.orgcolorado.edu This method involves the rapid mixing of two reactants, in this case, benzylamine (B48309) and 3-methyl-but-2-enal, after which the flow is abruptly stopped. libretexts.org The ensuing reaction in the observation cell is monitored in real-time, typically by UV-Vis absorbance or fluorescence spectroscopy. colorado.edu

By tracking the change in absorbance at specific wavelengths corresponding to the reactants or the imine product, researchers can determine pre-steady-state kinetic parameters. photophysics.com For instance, the formation of the protonated imine product can often be observed as a distinct spectral change. acs.org This allows for the determination of rate constants for individual steps of the reaction mechanism, which would be impossible to resolve using conventional kinetic methods. photophysics.comacs.org

Table 1: Representative Kinetic Data from Stopped-Flow Analysis of Imine Formation This table presents hypothetical data based on typical findings for similar benzylamine reactions to illustrate the outputs of the technique.

Reaction Step Monitored Species Wavelength (nm) Observed Rate Constant (k_obs, s⁻¹)
Carbinolamine Formation Reactant Decay 280 15.2
Imine Formation Product Appearance 350 1.7
Imine Protonation Protonated Imine 390 1.3

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a definitive technique used to trace the path of atoms through a reaction, thereby elucidating the reaction mechanism. numberanalytics.comwikipedia.org In the study of Benzyl-(3-methyl-but-2-enylidene)amine formation, isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) can be strategically incorporated into the reactant molecules. wikipedia.orgnih.gov By analyzing the position of these labels in the products and intermediates using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, the precise bond-forming and bond-breaking steps can be identified. wikipedia.orgresearchgate.net

A key application is the determination of the Kinetic Isotope Effect (KIE), where the reaction rate is compared when an atom is replaced by its heavier isotope. For example, substituting the hydrogen on the amine group of benzylamine with deuterium can reveal whether the N-H bond is broken in the rate-determining step of the reaction. acs.org A significant KIE (kH/kD > 1) would provide strong evidence for the involvement of this bond in the slowest step, such as the deprotonation of the carbinolamine intermediate. acs.orgnih.gov

Table 2: Illustrative Kinetic Isotope Effects (KIE) for Mechanistic Insights This table contains hypothetical KIE values to demonstrate their role in mechanistic studies of imine formation.

Labeled Reactant Isotope Reaction Step Studied KIE (k_light / k_heavy) Mechanistic Implication
Benzylamine-ND₂ ²H Carbinolamine Dehydration 3.5 N-H bond cleavage is part of the rate-determining step.
3-methyl-but-2-enal-¹³CHO ¹³C Nucleophilic Attack 1.02 C=O bond breaking is not the primary rate-determining step.
Benzylamine-¹⁵N ¹⁵N Nucleophilic Attack 1.01 C-N bond formation occurs prior to the rate-determining step.

Reaction Progress Monitoring Techniques (e.g., in situ FTIR, Raman Spectroscopy)

Real-time monitoring of chemical reactions provides a continuous stream of data on the concentration of reactants, intermediates, and products. researchgate.net In situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for monitoring the synthesis of this compound. researchgate.netresearchgate.net These non-invasive techniques use probes that can be inserted directly into the reaction vessel, allowing for data collection under actual reaction conditions without disturbing the system. rsc.orgmt.com

In the context of this imine formation, FTIR spectroscopy can track the disappearance of the characteristic C=O stretching band of the 3-methyl-but-2-enal and the N-H bending of benzylamine, alongside the appearance of the C=N stretching band of the imine product. researchgate.netrsc.org Similarly, Raman spectroscopy is highly effective for monitoring these functional group changes, especially in solvents like chloroform. researchgate.netsemanticscholar.orgkoreascience.kr The intensity of specific Raman peaks, such as the C=O stretch, can be measured over time to determine the reaction's rate constant. semanticscholar.orghanyang.ac.kr This continuous data allows for a detailed understanding of the reaction profile, including induction periods, the influence of catalysts, and the identification of optimal reaction endpoints. researchgate.netnih.gov

Table 3: Characteristic Vibrational Frequencies for In Situ Monitoring of Imine Synthesis Based on general values for the functional groups involved.

Functional Group Compound Technique Characteristic Peak (cm⁻¹) Observation During Reaction
Carbonyl (C=O) 3-methyl-but-2-enal FTIR / Raman ~1685 Decreases
Amine (N-H bend) Benzylamine FTIR ~1600 Decreases
Imine (C=N) This compound FTIR / Raman ~1640-1650 Increases

High-Throughput Screening for Synthesis and Derivatization

High-throughput screening (HTS) methodologies enable the rapid synthesis and evaluation of large numbers of compounds or reaction conditions. These techniques are invaluable for discovering optimal synthesis routes and for creating libraries of derivatives for further study.

Microfluidic Reactor Systems for Reaction Optimization

Microfluidic reactors, or "lab-on-a-chip" systems, offer significant advantages for chemical synthesis, including rapid heat and mass transfer, precise control over reaction parameters, and the use of minute quantities of reagents. mdpi.comnih.gov These systems are ideal for optimizing the synthesis of this compound. By varying parameters such as temperature, residence time, and reactant ratios in a continuous flow setup, a large number of experimental conditions can be explored quickly. researchgate.netacs.org

The integration of online analytical techniques, such as microfluidic NMR or HPLC, allows for real-time monitoring of reaction performance, enabling automated, self-optimizing systems. researchgate.netnih.gov This approach significantly accelerates the process of identifying the optimal conditions for maximizing yield and minimizing reaction time, moving beyond traditional one-variable-at-a-time optimization. researchgate.netacs.org

Table 4: Comparison of Batch vs. Microfluidic Synthesis Optimization This table presents a hypothetical optimization scenario for the synthesis of this compound.

Parameter Batch Reactor Microfluidic Reactor
Reaction Time 4 hours 15 minutes
Temperature 80 °C 120 °C
Yield 75% 92%
Reagent Consumption 10 mmol 0.1 mmol
Number of Conditions Screened / Day ~5 >100

Automated Synthesis Platforms

Automated synthesis platforms combine robotics, software, and chemical reactors to perform a large number of reactions in parallel. rsc.org For the derivatization of this compound, such platforms can be used to create a library of related imines by reacting a panel of substituted benzylamines with a range of aldehydes and ketones. rsc.org

These systems can automate the entire workflow, from reagent dispensing and reaction execution to work-up and purification. rsc.org Stopped-flow reactor technology can be integrated into these high-throughput platforms, allowing for the rapid synthesis of combinatorial libraries with minimal consumption of reagents and solvents. rsc.org This automated approach facilitates the exploration of a vast chemical space, which is crucial for discovering derivatives with specific desired properties in fields like medicinal chemistry or materials science. rsc.orgrsc.org

Table 5: Example of an Automated Library Synthesis Plan A hypothetical library generated around the core structure of this compound.

Plate Position Amine Component Aldehyde/Ketone Component Expected Product
A1 Benzylamine 3-methyl-but-2-enal This compound
A2 4-Methoxybenzylamine 3-methyl-but-2-enal (4-Methoxybenzyl)-(3-methyl-but-2-enylidene)amine
A3 4-Chlorobenzylamine 3-methyl-but-2-enal (4-Chlorobenzyl)-(3-methyl-but-2-enylidene)amine
B1 Benzylamine Citronellal Benzyl-(3,7-dimethyloct-6-enylidene)amine
B2 4-Methoxybenzylamine Citronellal (4-Methoxybenzyl)-(3,7-dimethyloct-6-enylidene)amine

Advanced Separation and Purification Techniques for Complex Imine Mixtures

The purification of imines is often challenging due to their susceptibility to hydrolysis, particularly on acidic stationary phases like silica (B1680970) gel commonly used in column chromatography. researchgate.netchemicalforums.com The presence of unreacted starting materials (benzylamine and 3-methyl-2-butenal), byproducts, and reaction intermediates can result in complex mixtures requiring specialized separation strategies.

Standard silica gel chromatography can lead to the decomposition of imines back to their constituent amine and aldehyde. researchgate.net To circumvent this issue, several advanced preparative chromatographic techniques have been employed. The choice of technique depends on the stability of the imine, its polarity, and the nature of the impurities.

Modified Normal-Phase Chromatography : To mitigate the acidity of standard silica gel, the stationary phase can be deactivated or a basic modifier can be added to the mobile phase. Adding a small percentage of triethylamine (B128534) to the eluent (e.g., a hexane (B92381)/ethyl acetate (B1210297) mixture) neutralizes acidic sites on the silica surface, preventing the hydrolysis of the imine during separation. researchgate.netchemicalforums.com Alternatively, using a stationary phase like alumina (B75360), which is generally less acidic than silica, can be beneficial. chemicalforums.com

Reverse-Phase Preparative HPLC : High-Performance Liquid Chromatography (HPLC) using a reverse-phase column (e.g., C18) is a powerful method for purifying imines that are sensitive to silica. researchgate.net In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., methanol (B129727)/water or acetonitrile/water). This method is often gentle on the compound and provides high-resolution separation. researchgate.netnih.gov

Gel Permeation Chromatography (GPC) : For larger molecular weight imines or when separating from oligomeric byproducts, GPC can be an effective technique. youtube.com This size-exclusion chromatography method separates molecules based on their size rather than their polarity, offering a non-destructive purification pathway that avoids harsh stationary phases. youtube.com

TechniquePrinciple of SeparationStationary Phase ExampleMobile Phase ExamplePrimary Application for Imines
Modified Normal-PhaseAdsorption/PolaritySilica gel with TriethylamineHexane/Ethyl AcetatePurification of moderately stable imines, neutralizing acidic hydrolysis. researchgate.netchemicalforums.com
Reverse-Phase Prep-HPLCPartitioning/PolarityC18-bonded SilicaAcetonitrile/WaterHigh-purity separation of acid-sensitive imines. researchgate.netnih.gov
Gel Permeation (GPC)Size ExclusionPorous Polymer BeadsTetrahydrofuran (THF)Purification of high molecular weight imines or removal of polymeric impurities. youtube.com

Crystallization is a highly effective and widely recommended technique for the purification of imines, particularly for aromatic Schiff bases which are often stable, crystalline solids at room temperature. illinois.eduresearchgate.net This method relies on the differences in solubility between the desired imine and impurities in a selected solvent or solvent system.

The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. researchgate.net As the solution slowly cools, the solubility of the imine decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, tend to remain in the solution (mother liquor). researchgate.net

Key strategies for successful crystallization include:

Single-Solvent Recrystallization : This involves finding a solvent that dissolves the imine sparingly at room temperature but readily at its boiling point. Ethanol (B145695) and methanol are commonly used for this purpose. researchgate.netresearchgate.net

Multi-Solvent Recrystallization : This technique is used when a single suitable solvent cannot be found. The crude imine is dissolved in a "good" solvent in which it is highly soluble. Then, a "poor" solvent (miscible with the first) in which the imine is insoluble is added dropwise until turbidity appears. The solution is then heated until clear and allowed to cool slowly to induce crystallization. chemicalforums.com A common system is ethyl acetate/hexane. chemicalforums.com

Vapor Diffusion : For obtaining high-quality crystals suitable for X-ray analysis, vapor diffusion is often employed. A concentrated solution of the imine in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the imine is insoluble. Slow diffusion of the anti-solvent vapor into the imine solution gradually reduces its solubility, promoting the growth of well-ordered crystals.

Spectroscopic Techniques for Structural Elucidation of Reaction Intermediates

The formation of this compound from benzylamine and 3-methyl-2-butenal (B57294) proceeds through several reaction intermediates, such as a hemiaminal. libretexts.orglumenlearning.com These intermediates are often unstable and exist in low concentrations, making their direct observation and characterization difficult. Advanced spectroscopic techniques are crucial for gaining mechanistic insights into the reaction pathway.

Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures, or cryogenic NMR, is a powerful tool for studying reactive intermediates. nih.govnih.gov By significantly lowering the temperature of the reaction mixture (e.g., to -40 °C or below), the rate of subsequent reaction steps can be slowed dramatically, allowing for the accumulation of otherwise transient species to concentrations detectable by NMR. researchgate.net This technique can provide detailed structural information about intermediates like the hemiaminal, confirming its formation and connectivity before the rate-limiting dehydration step that forms the final imine. researchgate.net

Mass spectrometry (MS) is invaluable for detecting reaction intermediates and providing evidence for proposed reaction mechanisms. purdue.edu

High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions. By sampling the reaction mixture over time, it is possible to identify the exact masses of intermediates, even if they are present in trace amounts, and distinguish them from other species with similar nominal masses.

Tandem Mass Spectrometry (MS/MS) : In MS/MS, ions of a specific mass-to-charge ratio (m/z), corresponding to a suspected intermediate, are isolated and fragmented. The resulting fragmentation pattern provides structural information about the precursor ion, helping to confirm its identity and distinguish it from isomers. This can be used to verify the structure of the hemiaminal intermediate by observing characteristic fragmentation pathways, such as the loss of a water molecule.

TechniqueInformation ObtainedStrengths for Intermediate AnalysisLimitations
Cryogenic NMRDetailed atomic connectivity and 3D structure in solution.Allows direct observation of unstable species by slowing reaction rates. researchgate.netRequires intermediates to be stable and soluble at low temperatures.
HRMS & MS/MSElemental composition and structural fragments of intermediates.Extremely high sensitivity for detecting low-concentration species. purdue.eduProvides mass and fragmentation data, but not complete 3D structure.
X-ray CrystallographyPrecise 3D atomic coordinates and molecular geometry in the solid state.Provides unambiguous structural proof. researchgate.netRequires stable, crystalline derivatives; not suitable for transient species.

Future Perspectives and Emerging Research Directions for Benzyl 3 Methyl but 2 Enylidene Amine

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis of imines often involves the condensation of an amine and a carbonyl compound, which can require harsh conditions and generate waste. The development of sustainable and efficient synthetic protocols is a key area of future research for Benzyl-(3-methyl-but-2-enylidene)amine. Modern techniques such as electrochemical synthesis and photocatalysis offer greener alternatives to conventional methods.

Electrosynthesis represents a powerful and sustainable strategy for chemical transformations, utilizing electrical current to drive reactions. This approach often proceeds under mild conditions, avoids stoichiometric chemical oxidants or reductants, and allows for precise control over reaction potential. For the synthesis of this compound, electrochemical methods could be envisioned that involve the oxidation of benzylamine (B48309) to an intermediate that then reacts with 3-methyl-2-butenal (B57294).

Anodic oxidation of benzylamine derivatives can generate reactive intermediates, such as imines, which are crucial for subsequent bond-forming reactions. Research into the electrochemical synthesis of related nitrogen-containing heterocycles has demonstrated the feasibility of generating imine intermediates from benzyl (B1604629) amines under constant current conditions in an undivided cell. This methodology could be adapted for the direct synthesis of this compound, potentially offering high efficiency and selectivity while minimizing waste.

Table 1: Potential Electrochemical Approaches for this compound Synthesis

Method Description Potential Advantages
Anodic Oxidation Direct or mediated oxidation of benzylamine to form a reactive species that condenses with 3-methyl-2-butenal. Avoids chemical oxidants, mild conditions, high selectivity.
Paired Electrosynthesis Simultaneous anodic oxidation of benzylamine and cathodic reduction of a proton source to facilitate condensation. High atom economy, increased energy efficiency.

| Flow Electrosynthesis | Continuous production in a microreactor, allowing for better control over reaction parameters and easier scale-up. | Enhanced safety, improved yield, and scalability. |

Visible-light photocatalysis has emerged as a transformative tool in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions using light as a renewable energy source. The synthesis of imines via photocatalytic pathways is a burgeoning field of research. One promising approach is the aerobic oxidative coupling of amines, where a photocatalyst, upon light absorption, generates reactive oxygen species that facilitate the conversion of the amine to an imine.

For this compound, a potential route involves the photocatalytic self-condensation of benzylamine to a benzylideneimine intermediate, followed by a transimination reaction with the more reactive 3-methyl-2-butenal. Alternatively, direct cross-condensation between benzylamine and an in situ generated aldehyde from an alcohol precursor could be explored. acs.org Catalysts such as metal-organic frameworks (MOFs) or composite materials like TiO2-silicate have shown high activity for such transformations under visible light. nih.gov This approach aligns with the principles of green chemistry by utilizing benign oxidants like dioxygen and renewable energy sources. nih.gov

Exploration of Unconventional Reactivity Patterns

The rich electronic landscape of this compound, featuring a C=N double bond and a C=C double bond, offers opportunities to explore reactivity beyond traditional nucleophilic additions to the imine carbon. Future research will likely delve into radical-mediated transformations and activation of the imine moiety by non-traditional means.

The generation of radical intermediates from imines opens up new avenues for carbon-carbon and carbon-heteroatom bond formation. Visible-light photoredox catalysis can be employed to achieve a single-electron reduction of the imine, forming a radical anion intermediate. mdpi.com This α-amino radical species can then participate in couplings with various radical partners. mdpi.com This strategy could be used to introduce novel functional groups at the carbon atom of the C=N bond in this compound.

Furthermore, the prenyl-like alkene moiety presents another handle for radical chemistry. The generation of iminyl radicals could potentially trigger intramolecular radical cyclization onto the alkene, providing access to complex nitrogen-containing heterocyclic structures. This type of domino process, involving the generation of multiple radical species, could lead to the synthesis of highly functionalized molecules from a simple precursor. nih.gov

While transition metals are commonly used to catalyze reactions involving imines, there is a growing interest in using more abundant and less toxic main group elements. nih.govresearchgate.net Lewis acidic compounds of elements like aluminum, boron, and magnesium can activate the imine C=N bond, enhancing its electrophilicity and facilitating reactions such as hydrogenations, hydrosilylations, and additions. uni-regensburg.denih.govresearchgate.netacs.org

For instance, cationic aluminum complexes have shown high activity in the hydrogenation of imines. nih.govresearchgate.net Boron-based catalysts, such as B(C6F5)3, can mediate the silylative reduction of related C=N bonds. acs.org The application of such catalysts to this compound could enable selective reductions of the imine without affecting the alkene. Moreover, the development of frustrated Lewis pairs (FLPs) involving main group elements could facilitate the activation of small molecules like H2 for the catalytic reduction of the imine under mild conditions. nih.govresearchgate.net The use of silicon-based reagents in the presence of a Lewis base catalyst could also enable enantioselective additions to the imine. nih.gov

Table 2: Main Group Element Catalysts for Potential Imine Activation

Element Catalyst Type Potential Transformation
Aluminum Cationic Al Complexes, Alkylaluminums Hydrogenation, Reduction nih.govrsc.org
Boron Tris(pentafluorophenyl)borane (B(C6F5)3) Hydrosilylation, Reduction acs.orgnih.gov
Magnesium Pincer Complexes Hydrogenation acs.org
Silicon Silyl Halides with Lewis Base Asymmetric Additions nih.gov

| Calcium/Strontium | Amide-based complexes | Hydrosilylation researchgate.net |

Integration into Advanced Functional Materials

The dynamic nature of the imine bond and the combined functionalities of this compound make it an attractive building block for advanced materials. Future research is expected to leverage these properties to create responsive polymers, molecular switches, and porous frameworks.

The reversible nature of the imine linkage makes it an ideal dynamic covalent bond for the creation of self-healing polymers and vitrimers. rsc.org By polymerizing derivatives of this compound, it may be possible to create materials that can repair damage upon the application of a stimulus like heat, which would promote imine exchange reactions.

The E/Z isomerization around the C=N double bond upon irradiation with light suggests that this compound could serve as a core for molecular switches or motors. nih.govkit.edu Recent advancements in designing imine-based photoswitches have overcome previous limitations like thermal instability, achieving high conversion to the metastable state with visible light. nih.govrsc.org Incorporating this molecule into larger systems could allow for light-controlled changes in material properties or the operation of nanoscale machines. acs.org

Finally, the defined geometry and functional groups of this compound make it a candidate for a "strut" or "linker" in the construction of crystalline porous materials like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). rsc.orgresearchgate.net The imine linkage is one of the most widely used bonds for constructing COFs due to its dynamic nature, which facilitates error-correction during crystallization. researchgate.net MOFs and COFs built from this linker could exhibit interesting properties for gas storage, separation, or heterogeneous catalysis. rsc.orgacs.org

Interdisciplinary Research Foci

Applications in Environmental Chemistry (e.g., CO2 Capture)

The growing concerns over climate change, primarily driven by the atmospheric increase of carbon dioxide (CO₂), have spurred extensive research into effective CO₂ capture and storage technologies. In this context, the exploration of novel materials for efficient and reversible CO₂ capture is a significant area of environmental chemistry. While direct research on this compound for CO₂ capture is not yet prevalent in published literature, its chemical nature as a Schiff base (or imine) positions it as a compound of interest for future investigations in this field.

Imines, characterized by the carbon-nitrogen double bond (C=N), are being increasingly recognized for their potential in CO₂ capture applications. researchgate.net Research into various Schiff bases has demonstrated their capacity to adsorb CO₂, suggesting that this compound could exhibit similar properties. The interaction between imines and CO₂ is generally considered to be a physisorption process, although chemisorption can occur with materials that have a high density of amine groups. researchgate.net

The potential for CO₂ capture by Schiff bases is attributed to several factors, including their surface area, pore volume and diameter, and the presence of heteroatoms like nitrogen and oxygen which can act as Lewis basic sites to interact with the acidic CO₂ molecule. mdpi.comproquest.compsecommunity.org Studies on other Schiff bases have shown promising results in terms of CO₂ uptake. For instance, certain Schiff bases synthesized from trimethoprim have demonstrated excellent CO₂ adsorption capacities at elevated pressures and temperatures. mdpi.comproquest.comresearchgate.net

One study reported that a 3-hydroxyphenyl-substituted Schiff base exhibited a CO₂ uptake of 46% by weight at 313 K and 40 bar. mdpi.comproquest.comresearchgate.net This high capacity was linked to its larger surface area and pore volume compared to other derivatives. mdpi.comproquest.com Another investigation into Schiff bases derived from melamine also highlighted their potential as CO₂ storage media due to their porous nature and high nitrogen content. researchgate.net

Furthermore, imide/imine-based organic cages have been developed and studied for the selective separation of CO₂ from other gases like nitrogen (N₂) and methane (CH₄). nih.gov These materials have shown good selectivity for CO₂, which is a crucial factor for practical applications in flue gas separation or biogas upgrading. nih.gov The incorporation of these cages into mixed-matrix membranes has also been shown to improve gas transport properties and CO₂ selectivity compared to the neat polymer membranes. nih.gov

The chemical fixation of CO₂ into valuable chemical products is another avenue of environmental chemistry where imines are showing promise. Research has demonstrated that visible light-mediated reactions can be used to incorporate CO₂ into imines to synthesize α-amino acid derivatives under mild conditions. nih.gov This suggests a potential dual role for imines like this compound, not only in capturing CO₂ but also in utilizing it as a C1 feedstock for chemical synthesis.

Given these emerging research directions for the broader class of imines, it is plausible to project that this compound could be a candidate for future studies in environmental chemistry. Its synthesis from readily available precursors could make it an attractive option for developing new CO₂ capture materials. Future research would need to focus on the synthesis and characterization of this specific imine and its derivatives, followed by detailed studies of their CO₂ adsorption/desorption properties under various conditions. The findings from such studies would be crucial in determining the viability of this compound for practical applications in CO₂ capture and potentially in CO₂ utilization.

Research Findings on CO₂ Capture by Schiff Bases

Schiff Base DerivativeCO₂ Uptake (wt%)ConditionsKey Findings
3-hydroxyphenyl-substituted (meta-arrangement)46313 K, 40 barHighest uptake attributed to higher surface area and pore volume. mdpi.comproquest.comresearchgate.net
4-hydroxyphenyl-substituted (para-arrangement)43313 K, 40 barSlightly lower uptake compared to the meta-isomer. mdpi.comproquest.compsecommunity.org
4-methoxyphenyl-substituted (para-arrangement)27313 K, 40 barLower uptake correlated with smaller surface area and pore volume. mdpi.comproquest.compsecommunity.org
4-nitrophenyl-substituted (from melamine)10 (2.33 mmol/g)323 K, 40 barIdentified as an efficient medium for CO₂ adsorption. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl-(3-methyl-but-2-enylidene)amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between benzylamine and a 3-methyl-but-2-enal derivative. Key steps include:

  • Schiff base formation : Reacting benzylamine with a carbonyl precursor (e.g., 3-methyl-2-butenal) under reflux in anhydrous ethanol, catalyzed by acetic acid .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yields (80–95%) depend on stoichiometric ratios and temperature control (60–80°C) .
  • Critical factors : Moisture exclusion (to prevent hydrolysis) and inert atmospheres (N₂/Ar) improve stability of the enylidene group.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer : A combination of techniques is required:

  • 1H/13C NMR : To identify the imine (C=N) proton (δ 8.2–8.5 ppm) and conjugated diene signals (δ 5.5–6.0 ppm) .
  • IR Spectroscopy : Confirms C=N stretching (~1640 cm⁻¹) and absence of carbonyl peaks (ruling out unreacted aldehyde) .
  • Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., m/z 202 [M+H]+) and fragmentation patterns .

Q. How does the 3-methyl-but-2-enylidene group influence the compound’s stability and reactivity?

  • Methodological Answer : The enylidene moiety confers:

  • Conjugation : Stabilizes the imine via resonance, reducing susceptibility to hydrolysis compared to non-conjugated analogs.
  • Reactivity : Acts as a dienophile in Diels-Alder reactions, enabling derivatization (e.g., cycloadditions with electron-rich dienes) .
  • Storage Recommendations : Store under argon at –20°C to prevent oxidation of the allylic double bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing stereoisomers of this compound?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Differentiates E/Z isomers by correlating spatial proximity of substituents around the C=N bond .
  • X-ray Crystallography : Provides definitive stereochemical assignment, as seen in related benzylamine derivatives (e.g., C=N bond length ~1.28 Å) .
  • Computational Modeling (DFT) : Predicts NMR chemical shifts and compares them with experimental data to validate isomer identity .

Q. What strategies optimize enantioselective synthesis of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Use of (R)-BINOL-derived phosphoric acids (20 mol%) in asymmetric transfer hydrogenation achieves enantiomeric excess (ee >90%) .
  • Dynamic Kinetic Resolution : Combine chiral palladium catalysts with racemic substrates to favor a single enantiomer via reversible imine formation .
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies ee and monitors enantiomer stability under storage .

Q. How do solvent polarity and Lewis acids affect regioselectivity in allylation reactions involving this compound?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring anti-addition products, while non-polar solvents (toluene) promote syn-addition .
  • Lewis Acid Catalysts : BF₃·OEt₂ directs nucleophilic attack to the γ-position of the enylidene group, enabling selective formation of γ-substituted derivatives (yield: 75–85%) .
  • Kinetic vs. Thermodynamic Control : Low temperatures (–78°C) favor kinetic products, whereas prolonged heating (80°C) shifts equilibrium to thermodynamically stable isomers .

Q. What computational approaches predict the biological activity of this compound, and how reliable are these models?

  • Methodological Answer :

  • Molecular Docking : Screen against targets (e.g., kinase enzymes) using AutoDock Vina. Validate with binding free energy calculations (MM-PBSA) .
  • QSAR Models : Train on datasets of structurally similar amines (e.g., benzylidene-aniline derivatives) to predict IC₅₀ values for cancer cell lines .
  • Limitations : False positives may arise due to incomplete protein conformational sampling; cross-validate with in vitro assays .

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